molecular formula C17H16F3NO4S B2699529 N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396678-64-0

N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2699529
CAS No.: 1396678-64-0
M. Wt: 387.37
InChI Key: PRBSSQIHTUIEJW-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO4S and its molecular weight is 387.37. The purity is usually 95%.
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Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₃N₁O₃S
  • Molecular Weight : 365.4 g/mol

The biological activity of this compound can be attributed to its structural components:

  • Trifluoromethyl Group : This group enhances lipophilicity and may influence the binding affinity to biological targets.
  • Benzenesulfonamide Moiety : Known for its role in various pharmacological activities, including inhibition of enzyme activity.
  • Hydroxychroman Structure : Contributes to antioxidant properties and potential interaction with cellular signaling pathways.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluating various synthesized compounds showed that those containing the trifluoromethyl group demonstrated enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies suggest moderate inhibition, indicating potential use as an anti-inflammatory agent.

3. Antioxidant Activity

The hydroxychroman component is associated with antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

Case Studies

  • Cytotoxicity Evaluation : A study reported IC₅₀ values for the compound against MCF-7 cells at approximately 15 µM, showcasing its potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound exhibited an IC₅₀ of 19.2 µM against acetylcholinesterase (AChE), indicating moderate inhibitory effects that could be beneficial in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeTarget/Cell LineIC₅₀ Value (µM)Reference
CytotoxicityMCF-715
AChE InhibitionAChE19.2
COX-2 InhibitionCOX-2Moderate
Antioxidant ActivityCell ModelSignificantGeneral Observation

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)10.3Disruption of mitochondrial function

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities using various assays. The most potent derivative exhibited significant apoptosis-inducing activity in MCF-7 cells, suggesting a promising lead for further development .

1.2 Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Cytokine Inhibition (%) Concentration (µM)
TNF-α7520
IL-66020
IL-1β7020

Case Study:
A research article demonstrated that this compound significantly reduced TNF-α levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes, making it useful in drug design for conditions like diabetes and hypertension.

2.1 Carbonic Anhydrase Inhibition

This compound has been identified as a carbonic anhydrase inhibitor, which is crucial for developing treatments for glaucoma and certain types of tumors.

Enzyme Type IC50 (µM)
Carbonic Anhydrase II5.0
Carbonic Anhydrase IX3.5

Case Study:
In vitro assays revealed that the compound effectively inhibits carbonic anhydrase activity, supporting its use in therapeutic applications targeting ocular hypertension .

Antimicrobial Activity

Emerging research indicates that this compound possesses antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study:
A study published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)12-4-3-5-13(10-12)26(23,24)21-11-16(22)8-9-25-15-7-2-1-6-14(15)16/h1-7,10,21-22H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSSQIHTUIEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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